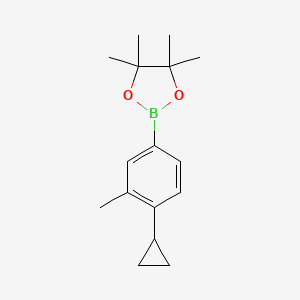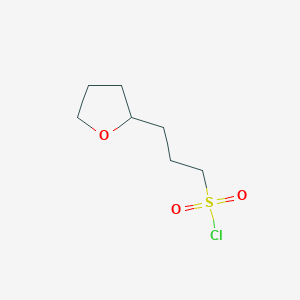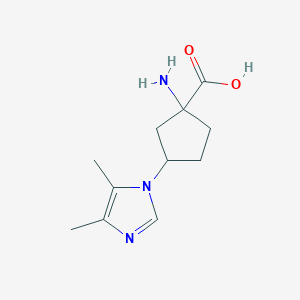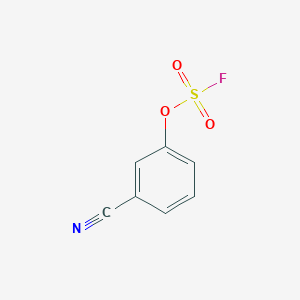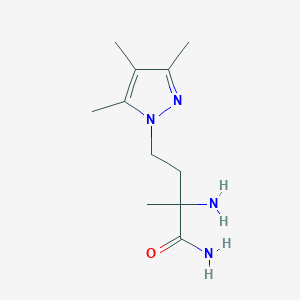
2-Amino-2-methyl-4-(3,4,5-trimethyl-1h-pyrazol-1-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-methyl-4-(3,4,5-trimethyl-1h-pyrazol-1-yl)butanamide is a compound that belongs to the class of pyrazole derivatives. Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial for maximizing production efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-methyl-4-(3,4,5-trimethyl-1h-pyrazol-1-yl)butanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or pyrazole nitrogen atoms, often using alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents like methyl iodide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Amino-2-methyl-4-(3,4,5-trimethyl-1h-pyrazol-1-yl)butanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-2-methyl-4-(3,4,5-trimethyl-1h-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes like acetylcholinesterase, leading to disruptions in neurotransmission . Additionally, molecular docking studies have revealed its binding affinity to certain protein targets, which may explain its antileishmanial and antimalarial activities .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
- N-(5-amino-1H-1,2,4-triazol-3-yl) derivatives
Uniqueness
Compared to similar compounds, 2-Amino-2-methyl-4-(3,4,5-trimethyl-1h-pyrazol-1-yl)butanamide stands out due to its unique substitution pattern on the pyrazole ring, which contributes to its distinct pharmacological profile. Its combination of amino and butanamide groups also enhances its solubility and bioavailability, making it a promising candidate for further drug development .
Properties
Molecular Formula |
C11H20N4O |
|---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
2-amino-2-methyl-4-(3,4,5-trimethylpyrazol-1-yl)butanamide |
InChI |
InChI=1S/C11H20N4O/c1-7-8(2)14-15(9(7)3)6-5-11(4,13)10(12)16/h5-6,13H2,1-4H3,(H2,12,16) |
InChI Key |
XDGZCZAXWHCTRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C)CCC(C)(C(=O)N)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


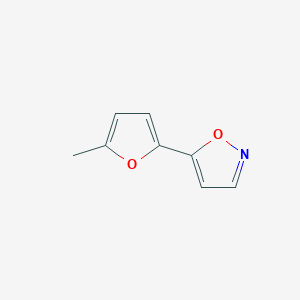
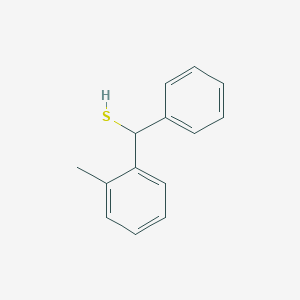

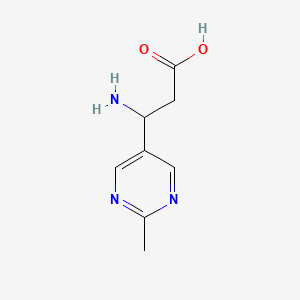
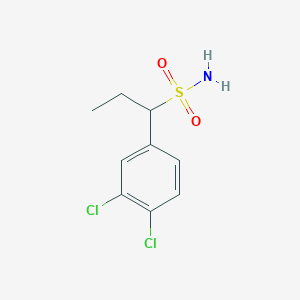
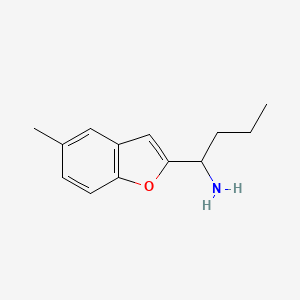
![Spiro[chromane-4,2'-oxirane]](/img/structure/B13630182.png)
